molecular formula C8H4F3LiO B12568093 lithium;1,2,2-trifluoroethenoxybenzene CAS No. 202132-56-7

lithium;1,2,2-trifluoroethenoxybenzene

Cat. No.: B12568093
CAS No.: 202132-56-7
M. Wt: 180.1 g/mol
InChI Key: PSQNAXMDBIZYSC-UHFFFAOYSA-N
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Description

Lithium;1,2,2-trifluoroethenoxybenzene is an organolithium compound characterized by a fluorinated aromatic ring system. Its synthesis involves a multi-step process as reported by Zhang et al. (2020):

Step 1: 4-Difluoro-1-(methoxymethoxy)benzene (4) reacts with sec-butyllithium in tetrahydrofuran (THF) at −75 °C to yield (2,6-difluoro-3-methoxymethoxy-phenyl)lithium (5) with an 83% yield .

Step 2: Intermediate (5) is treated with 1,1,2-trichloro-1,2,2-trifluoroethane to produce 2-chloro-1,3-difluoro-4-methoxymethoxybenzene (6) in 82% yield .

This method highlights the compound’s reliance on low-temperature lithiation and fluorinated precursors. The structural presence of fluorine atoms and a methoxymethoxy group likely enhances its electronic and steric properties, making it relevant in organometallic catalysis or advanced material synthesis.

Properties

CAS No.

202132-56-7

Molecular Formula

C8H4F3LiO

Molecular Weight

180.1 g/mol

IUPAC Name

lithium;1,2,2-trifluoroethenoxybenzene

InChI

InChI=1S/C8H4F3O.Li/c9-7(10)8(11)12-6-4-2-1-3-5-6;/h2-5H;/q-1;+1

InChI Key

PSQNAXMDBIZYSC-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC(=CC=[C-]1)OC(=C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,2,2-trifluoroethenoxybenzene typically involves the reaction of 1,2,2-trifluoroethenol with a suitable benzene derivative in the presence of a lithium base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the trifluoroethenoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2,2-trifluoroethenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium;1,2,2-trifluoroethenoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;1,2,2-trifluoroethenoxybenzene involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. For example, it can interact with glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The requirement for cryogenic conditions (−75 °C) contrasts with LiFePO₄’s high-temperature solid-state synthesis (~800 °C) , reflecting differences in thermal stability.

Functional and Performance Comparisons

  • Reactivity: Lithium;1,2,2-trifluoroethenoxybenzene’s methoxymethoxy group may enhance solubility in polar solvents like THF, whereas LiFePO₄’s inorganic framework requires conductive additives (e.g., carbon) for electrochemical activity .
  • Stability : Fluorinated lithium aryl compounds generally exhibit higher air and moisture sensitivity compared to LiFePO₄, which is stable in ambient conditions due to its covalent-ionic bonding .

Research Findings and Limitations

  • This compound: Limited studies exist on its direct applications, though its synthesis yield (83%) suggests efficiency for specialized organometallic uses .
  • LiFePO₄ : Research by Luo et al. (2015) demonstrates that sulfur doping improves its discharge capacity (from 120 mAh/g to 145 mAh/g), highlighting tunability absent in fluorinated lithium aromatics .

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